molecular formula C22H19N3O3S2 B2776384 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 330190-23-3

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2776384
CAS RN: 330190-23-3
M. Wt: 437.53
InChI Key: DGQHJCRWLIHTMD-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide is a useful research compound. Its molecular formula is C22H19N3O3S2 and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fungicidal Activity

The compound’s fungicidal properties have been investigated in the context of plant disease control. Researchers have designed and synthesized a series of N-(thiophen-2-yl) nicotinamide derivatives by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . These derivatives were evaluated for their efficacy against cucumber downy mildew (CDM), caused by Pseudoperonospora cubensis. Notably, compounds 4a and 4f exhibited excellent fungicidal activities, surpassing commercially available fungicides like diflumetorim and flumorph. Compound 4f, in particular, demonstrated promising results in both greenhouse and field trials, making it a potential candidate for further development as a CDM fungicide.

Chemical Synthesis and Structural Characterization

The compound’s chemical synthesis involves splicing natural molecules—nicotinic acid and thiophene—to create novel derivatives. Structural identification was performed using techniques such as 1H NMR, 13C NMR, and HRMS spectroscopy . These methods confirmed the structures of the synthesized compounds.

Lead Compound for Optimization

Given its promising fungicidal activity, N-(thiophen-2-yl) nicotinamide derivatives represent significant lead compounds. Researchers can explore further structural optimization to enhance their efficacy and broaden their applications.

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-14-9-11-15(12-10-14)30(27,28)25-19-7-3-2-5-17(19)21(26)24-22-18(13-23)16-6-4-8-20(16)29-22/h2-3,5,7,9-12,25H,4,6,8H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQHJCRWLIHTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C4=C(S3)CCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

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